4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide
説明
4-Methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide is a benzamide derivative featuring a central 2-oxo-2-phenylethyl scaffold substituted with a 3-methylphenylamino group and a 4-methylbenzamide moiety. Benzamide derivatives are widely studied for their pharmacological properties, including antineoplastic, antibacterial, and enzyme-inhibitory activities .
特性
分子式 |
C23H22N2O2 |
|---|---|
分子量 |
358.4 g/mol |
IUPAC名 |
4-methyl-N-[1-(3-methylanilino)-2-oxo-2-phenylethyl]benzamide |
InChI |
InChI=1S/C23H22N2O2/c1-16-11-13-19(14-12-16)23(27)25-22(21(26)18-8-4-3-5-9-18)24-20-10-6-7-17(2)15-20/h3-15,22,24H,1-2H3,(H,25,27) |
InChIキー |
DLXSGSSTHQVPPB-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(=O)C2=CC=CC=C2)NC3=CC=CC(=C3)C |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide can be achieved through several routes. One common method involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This reaction is typically carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and optimization of yield. The reaction conditions include the use of acylating reagents and specific temperature and pressure settings to ensure high selectivity and conversion rates .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale continuous flow processes. These processes are designed to maximize efficiency and yield while minimizing the consumption of reagents and the formation of by-products . The use of microreactor systems in industrial production allows for the precise control of reaction kinetics and the optimization of reaction conditions to achieve high yields within a short reaction time .
化学反応の分析
科学研究の用途
4-メチル-N-{1-[(3-メチルフェニル)アミノ]-2-オキソ-2-フェニルエチル}ベンズアミドは、科学研究において幅広い用途があります。 化学では、さまざまな有機化合物の合成における構成要素として使用されます。 生物学と医学では、治療効果の可能性がある薬物候補の開発における中間体として役立ちます。 さらに、この化合物は、医薬品業界で医薬品原薬(API)やその他の医薬品化合物の製造に使用されています。
科学的研究の応用
4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of various organic compounds . In biology and medicine, it serves as an intermediate in the development of drug candidates with potential therapeutic effects . Additionally, this compound is used in the pharmaceutical industry for the production of active pharmaceutical ingredients (APIs) and other medicinal compounds .
作用機序
類似化合物の比較
類似化合物: 4-メチル-N-{1-[(3-メチルフェニル)アミノ]-2-オキソ-2-フェニルエチル}ベンズアミドと類似の化合物には、他のベンズアミド誘導体とアシル化された芳香族アミンが含まれます。これらの化合物は、類似の構造的特徴と化学的特性を共有しているため、研究開発における比較に役立ちます。
独自性: 4-メチル-N-{1-[(3-メチルフェニル)アミノ]-2-オキソ-2-フェニルエチル}ベンズアミドの独自性は、特定の置換基とそのベンズアミドコアにおける配置にあります。 このユニークな構造は、化合物に独自の化学的および生物学的特性を付与し、医薬品化学と創薬における特定の用途に役立ちます。
類似化合物との比較
Table 1: Key Structural and Functional Comparisons
Key Observations :
- Electron-Donating vs. Withdrawing Groups : Unlike nilotinib’s trifluoromethyl group (electron-withdrawing), the target compound’s methyl substituents (electron-donating) may alter electronic properties and binding interactions .
- Ring Systems: Piperidine-containing analogs (e.g., ) exhibit distinct conformational flexibility due to their non-planar structures, whereas the target compound’s planar phenyl groups may influence packing in crystalline states.
Physicochemical and Crystallographic Properties
- Molar Mass and Solubility : The target compound (365.44 g/mol) falls within the range of bioactive benzamides (e.g., 287.29–529.52 g/mol in ), suggesting moderate solubility in organic solvents.
- Crystal Packing : Piperidine derivatives () form hydrogen-bonded chains via N–H⋯O interactions, whereas the target compound’s 2-oxoethyl group may enable alternative packing modes, such as C–H⋯O bonds.
生物活性
4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide, a compound belonging to the benzamide class, has garnered attention due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
- Molecular Formula : C18H22N2O2
- Molecular Weight : 302.38 g/mol
- IUPAC Name : this compound
Anticancer Properties
Numerous studies have explored the anticancer potential of benzamide derivatives. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
Table 1: Summary of Anticancer Activity
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 15 | Inhibition of NF-kB signaling |
| HeLa (cervical cancer) | 20 | Induction of apoptosis | |
| A549 (lung cancer) | 18 | Cell cycle arrest at G2/M phase |
Anti-inflammatory Effects
Research indicates that benzamide derivatives may also exhibit anti-inflammatory properties. For example, compounds have been shown to inhibit the production of pro-inflammatory cytokines in vitro.
Table 2: Anti-inflammatory Activity
| Compound | Inflammatory Model | Effect Observed |
|---|---|---|
| This compound | LPS-stimulated macrophages | Decreased TNF-alpha and IL-6 production |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes involved in cancer cell metabolism.
- Modulation of Gene Expression : They can alter the expression of genes related to cell proliferation and apoptosis.
- Interference with Signaling Pathways : Key pathways such as MAPK and PI3K/Akt are often disrupted by these compounds, leading to reduced tumor growth.
Case Studies
A notable case study involved the evaluation of a benzamide derivative in a xenograft model of breast cancer. The study demonstrated that treatment with the compound led to a significant reduction in tumor size compared to controls, highlighting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-methyl-N-{1-[(3-methylphenyl)amino]-2-oxo-2-phenylethyl}benzamide, and how are reaction conditions optimized?
- Answer : The synthesis typically involves multi-step reactions, such as coupling 4-methylbenzoic acid derivatives with intermediates containing the 3-methylphenylamino and phenylethyl moieties. Key steps include amide bond formation (e.g., using DCC/DMAP as coupling agents) and keto-amine condensation. Reaction conditions (temperature, solvent polarity, catalyst use) must be optimized via iterative testing. For example, reflux in aprotic solvents like DMF under inert atmosphere improves yield, while TLC or HPLC monitors progress .
Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms backbone structure and substituent positions, with aromatic protons appearing in 6.5–8.5 ppm regions. Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1680 cm⁻¹) and amide (N-H, ~3320 cm⁻¹) groups. High-resolution mass spectrometry (HRMS) validates molecular weight. For purity assessment, HPLC with C18 columns and UV detection at 254 nm is recommended .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
- Answer : Anti-inflammatory activity can be assessed via COX-2 inhibition assays (e.g., ELISA-based), while antimicrobial potential is tested using broth microdilution (MIC determination against Gram-positive/negative strains). Cytotoxicity studies (e.g., MTT assay on cancer cell lines) require dose-response curves (0.1–100 µM) and IC₅₀ calculations. Always include positive controls (e.g., aspirin for COX-2) .
Advanced Research Questions
Q. How can contradictions in bioactivity data between studies be systematically resolved?
- Answer : Discrepancies may arise from assay conditions (e.g., pH, serum content) or compound purity (>95% by HPLC is critical). Reproduce experiments with standardized protocols (e.g., CLSI guidelines for antimicrobial testing). Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Statistical tools like Bland-Altman analysis quantify variability .
Q. What computational strategies predict target interactions and binding modes?
- Answer : Molecular docking (AutoDock Vina, Glide) models interactions with proteins (e.g., kinases, GPCRs), using crystal structures from PDB. Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes over 50–100 ns. Pharmacophore mapping (Schrödinger) identifies critical functional groups for activity. Validate predictions with mutagenesis studies .
Q. How are structure-activity relationship (SAR) studies designed to optimize potency and selectivity?
- Answer : Systematically modify substituents:
- Phenyl ring (4-methyl) : Replace with electron-withdrawing groups (e.g., -NO₂) to enhance electrophilicity.
- 3-Methylphenylamino moiety : Test halogenated analogs (e.g., -Cl, -F) for improved hydrophobic interactions.
- 2-Oxoethyl bridge : Introduce rigidity via cyclization (e.g., forming oxazolidinones).
Biological testing across modified analogs identifies critical pharmacophores. QSAR models (CoMFA, Random Forest) prioritize synthetic targets .
Q. Which analytical methods ensure batch-to-batch consistency in purity and stereochemical integrity?
- Answer : Chiral HPLC (e.g., Chiralpak AD-H column) confirms enantiomeric purity if stereocenters exist. X-ray crystallography resolves absolute configuration. For polymorph screening, DSC and PXRD compare thermal and crystalline profiles. ICP-MS detects heavy metal catalysts (e.g., Pd residues from coupling reactions) .
Methodological Notes
- Synthetic Optimization : Always track reaction progress with TLC (silica gel 60 F₂₅₄) and optimize quenching/purification steps to minimize byproducts.
- Data Reproducibility : Use ≥3 biological replicates and report SEM/SD. Deposit raw spectral data in repositories (e.g., Zenodo) for transparency.
- Ethical Compliance : For in vitro studies, adhere to institutional biosafety guidelines (e.g., BSL-2 for pathogenic strains).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
